molecular formula C7H8N4S B1196674 6-Ethylmercaptopurine CAS No. 5417-84-5

6-Ethylmercaptopurine

Cat. No.: B1196674
CAS No.: 5417-84-5
M. Wt: 180.23 g/mol
InChI Key: XTJLAIOQORFEOI-UHFFFAOYSA-N
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Description

6-Ethylmercaptopurine is a purine analog with the chemical formula C7H8N4S It is a derivative of mercaptopurine, where an ethyl group replaces the hydrogen atom at the 6-position of the purine ring

Biochemical Analysis

Biochemical Properties

6-Ethylmercaptopurine plays a crucial role in biochemical reactions by interfering with nucleic acid synthesis. It inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, which is essential for purine nucleotide synthesis. This inhibition disrupts the synthesis and function of RNA and DNA, leading to the death of rapidly proliferating cells, particularly malignant ones . Additionally, this compound interacts with thiopurine methyltransferase, an enzyme responsible for its methylation, and xanthine oxidase, which oxidizes it to thiouric acid .

Cellular Effects

This compound affects various types of cells by inhibiting cell proliferation and inducing apoptosis. It influences cell signaling pathways, particularly those involved in the immune response, by modulating the activity of T cells. This modulation helps in reducing inflammation in autoimmune diseases . Furthermore, this compound impacts gene expression by incorporating into DNA and RNA, leading to mutations and strand breaks that ultimately result in cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active metabolites, such as 6-thioguanine nucleotides. These metabolites are incorporated into DNA and RNA, causing chain termination and faulty replication. This compound also inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, reducing the availability of purine nucleotides for DNA and RNA synthesis . Additionally, it affects the activity of thiopurine methyltransferase and xanthine oxidase, leading to the accumulation of toxic metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade into inactive metabolites over time. Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . Prolonged exposure may lead to resistance due to the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces tumor growth and inflammation without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including bone marrow suppression, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects .

Metabolic Pathways

This compound is metabolized through several pathways, including methylation by thiopurine methyltransferase and oxidation by xanthine oxidase. These metabolic pathways lead to the formation of active metabolites, such as 6-thioguanine nucleotides, and inactive metabolites, such as thiouric acid . The balance between these pathways determines the therapeutic efficacy and toxicity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleobase transporters, such as equilibrative nucleobase transporter 1, and is effluxed by multidrug resistance-associated proteins, such as MRP5 . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and RNA synthesis. It is incorporated into nucleic acids, leading to the formation of faulty DNA and RNA strands . Additionally, this compound may localize to other cellular compartments, such as the cytoplasm, where it can interact with various enzymes and proteins involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylmercaptopurine typically involves the alkylation of mercaptopurine. One common method is the reaction of mercaptopurine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylmercaptopurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to mercaptopurine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Mercaptopurine.

    Substitution: Various 6-substituted purine derivatives.

Scientific Research Applications

6-Ethylmercaptopurine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing other purine analogs.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer agent, particularly in leukemia treatment.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

    6-Mercaptopurine: A parent compound with similar anticancer properties.

    6-Methylmercaptopurine: Another derivative with a methyl group at the 6-position.

    6-Thioguanine: A related purine analog used in cancer treatment.

Uniqueness: 6-Ethylmercaptopurine is unique due to the presence of the ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially reduced toxicity compared to its parent compound, 6-Mercaptopurine .

Properties

IUPAC Name

6-ethylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLAIOQORFEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202521
Record name 6-Ethylthiopurine
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-84-5
Record name 6-Ethylmercaptopurine
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Record name 6-Ethylthiopurine
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Record name 6-Ethylmercaptopurine
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Record name 6-Ethylthiopurine
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Record name 6-(Ethylthio)purine
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Record name 6-(ETHYLTHIO)PURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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